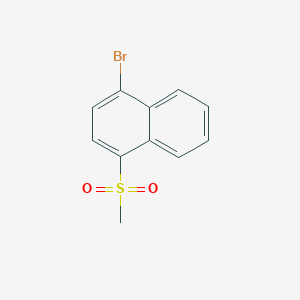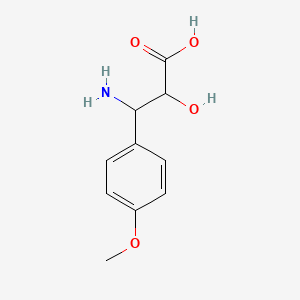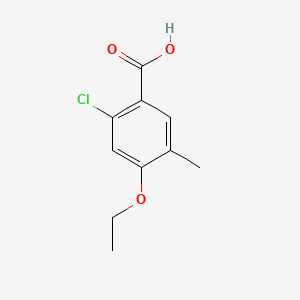
2-Chloro-4-ethoxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethoxy-5-methylbenzoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5-methylbenzoic acid typically involves the chlorination of 4-ethoxy-5-methylbenzoic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzoic acids or esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
2-Chloro-4-ethoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylbenzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
4-Chloro-2-methylbenzoic acid:
2-Ethoxy-4-methylbenzoic acid: Lacks the chloro group, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-4-ethoxy-5-methylbenzoic acid is unique due to the specific combination of chloro, ethoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-chloro-4-ethoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-8(11)7(10(12)13)4-6(9)2/h4-5H,3H2,1-2H3,(H,12,13) |
Clé InChI |
IYGZEEJRRSHMFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



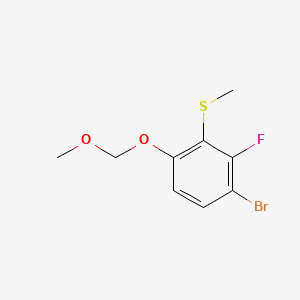
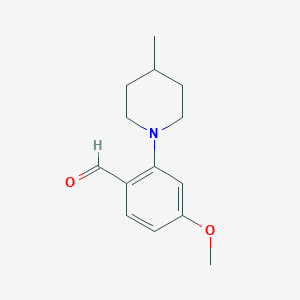
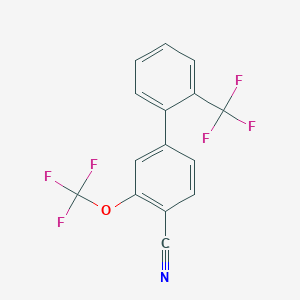

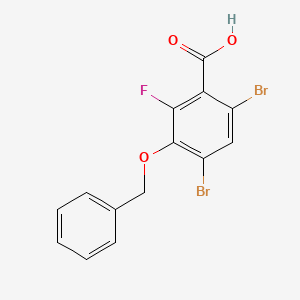
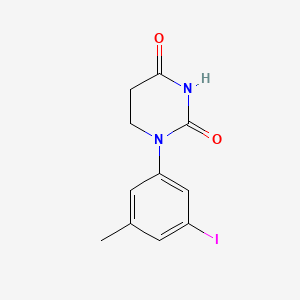
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)




